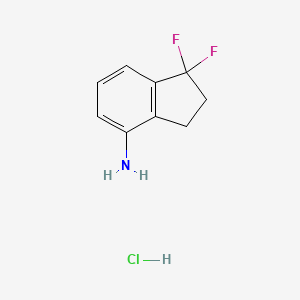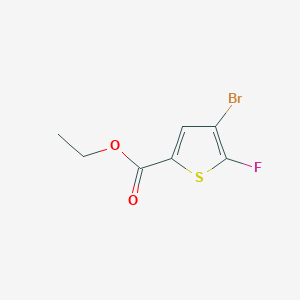
2-Amino-4-bromo-6-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-bromo-6-methylbenzamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the sixth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-methylbenzamide typically involves the bromination of 2-amino-6-methylbenzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of 2-amino-4-hydroxy-6-methylbenzamide.
Oxidation: Formation of 2-amino-4-bromo-6-methylbenzoic acid.
Reduction: Formation of 2-amino-4-bromo-6-methylbenzylamine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-4-bromo-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups on the benzene ring play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.
類似化合物との比較
2-Amino-4-bromo-6-methoxybenzamide: Similar structure with a methoxy group instead of a methyl group.
2-Amino-4-chloro-6-methylbenzamide: Similar structure with a chlorine atom instead of a bromine atom.
2-Amino-4-bromo-6-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 2-Amino-4-bromo-6-methylbenzamide is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the amino and methyl groups contribute to its biological activity and potential therapeutic applications.
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
2-amino-4-bromo-6-methylbenzamide |
InChI |
InChI=1S/C8H9BrN2O/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H2,11,12) |
InChIキー |
LPIKVBQMPSXFIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)



![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)

![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)


![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)


